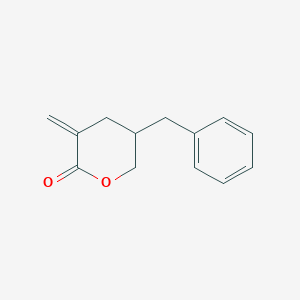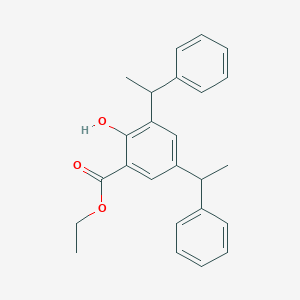
2,2-Dimethylnona-4,8-dienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylnona-4,8-dienenitrile is an organic compound with the molecular formula C11H17N. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon chain. This compound is notable for its structural features, which include two methyl groups and two double bonds, making it a dienenitrile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylnona-4,8-dienenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-butadiene with acrylonitrile in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for yield and purity, often involving distillation or crystallization steps to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylnona-4,8-dienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylnona-4,8-dienenitrile has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving nitrile metabolism and enzyme interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2-Dimethylnona-4,8-dienenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the double bonds can undergo electrophilic addition. These interactions can modulate biological pathways and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,7-Dimethylnona-2,6-dienenitrile
- 3,7-Dimethylnona-3,6-dienenitrile
- 2,2-Dimethyl-2,3,3a,8a-tetrahydrocyclopenta[a]inden-8(1H)-one
Uniqueness
2,2-Dimethylnona-4,8-dienenitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. The presence of two methyl groups and two double bonds in specific positions differentiates it from other similar compounds .
Eigenschaften
CAS-Nummer |
669073-74-9 |
|---|---|
Molekularformel |
C11H17N |
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
2,2-dimethylnona-4,8-dienenitrile |
InChI |
InChI=1S/C11H17N/c1-4-5-6-7-8-9-11(2,3)10-12/h4,7-8H,1,5-6,9H2,2-3H3 |
InChI-Schlüssel |
ZRFOKMHURPBHQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC=CCCC=C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B12547803.png)

![2,2'-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid](/img/structure/B12547809.png)

![2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid](/img/structure/B12547821.png)

![1-Methoxy-3-[methoxy(phenyl)methyl]benzene](/img/structure/B12547828.png)


